molecular formula C22H25NO5 B14306285 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione CAS No. 111822-85-6

3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione

Cat. No.: B14306285
CAS No.: 111822-85-6
M. Wt: 383.4 g/mol
InChI Key: OIGZSAAWJGJYBP-UHFFFAOYSA-N
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Description

3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core substituted with diethylamino and methoxy groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene derivatives with diethylamino and methoxy substituents. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions. For example, the reaction of anthracene with diethylamine and methoxy reagents under controlled temperature and pressure conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The methoxy and diethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an anticancer agent.

    Industry: Utilized in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diethylamino and methoxy groups facilitate binding to specific sites, leading to modulation of biological pathways. For example, its interaction with DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Diethylamino)methyl]benzonitrile
  • Methyl 3-(dimethylamino)propionate
  • Diethylamino hydroxybenzoyl hexyl benzoate

Uniqueness

3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione stands out due to its unique combination of diethylamino and methoxy groups on an anthracene core, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

Properties

CAS No.

111822-85-6

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

3-(diethylaminomethyl)-1,6,8-trimethoxyanthracene-9,10-dione

InChI

InChI=1S/C22H25NO5/c1-6-23(7-2)12-13-8-15-19(17(9-13)27-4)22(25)20-16(21(15)24)10-14(26-3)11-18(20)28-5/h8-11H,6-7,12H2,1-5H3

InChI Key

OIGZSAAWJGJYBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC

Origin of Product

United States

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